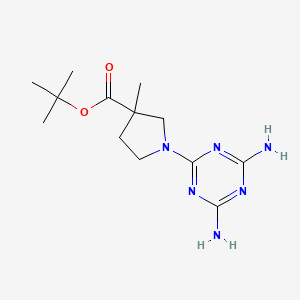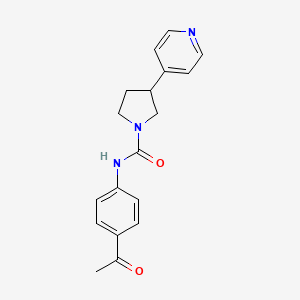![molecular formula C11H15ClN2O5S2 B7436629 5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Sulfathiazole and is a member of the sulfonamide class of antibiotics. The chemical structure of Sulfathiazole comprises of a thiophene ring, a sulfonamide group, and an oxolane ring.
Wirkmechanismus
The mechanism of action of Sulfathiazole involves the inhibition of bacterial folic acid synthesis. Sulfathiazole acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. Folic acid is essential for bacterial growth and replication. Inhibition of folic acid synthesis leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
Sulfathiazole has been shown to have minimal toxicity in humans. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Sulfathiazole is primarily metabolized in the liver and excreted in the urine. Sulfathiazole has been shown to have a half-life of around 6 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfathiazole has several advantages for lab experiments. It is readily available and relatively inexpensive. Sulfathiazole has also been extensively studied, and its mechanism of action is well understood. However, Sulfathiazole has some limitations for lab experiments. It has a narrow spectrum of activity and is not effective against all bacteria. Sulfathiazole can also lead to the development of antibiotic resistance.
Zukünftige Richtungen
There are several future directions for the study of Sulfathiazole. One potential direction is the development of new formulations of Sulfathiazole for the treatment of bacterial infections. Another direction is the study of the potential use of Sulfathiazole in combination with other antibiotics to overcome antibiotic resistance. The study of the mechanism of action of Sulfathiazole can also lead to the development of new antibiotics with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of Sulfathiazole involves the reaction of 2-aminothiophene with chlorosulfonic acid to form 5-chloro-2-aminosulfonothiophene. This compound is then reacted with 2-hydroxyethyl oxalate to form 5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide. The yield of Sulfathiazole synthesis is around 70%.
Wissenschaftliche Forschungsanwendungen
Sulfathiazole has been extensively studied for its antibacterial properties. It has shown efficacy against a variety of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. Sulfathiazole has also been studied for its potential use in the treatment of various diseases such as malaria, toxoplasmosis, and leprosy.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O5S2/c12-9-4-6(11(20-9)21(13,17)18)10(16)14-5-7(15)8-2-1-3-19-8/h4,7-8,15H,1-3,5H2,(H,14,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWDNUVRPATRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CNC(=O)C2=C(SC(=C2)Cl)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)